Lipophilicity (XLogP3-AA) Elevation vs 2-Ethyl-1H-benzimidazole and 1H-Benzimidazole
The target compound's computed XLogP3-AA of 3.6 is substantially higher than the values for two key structural analogs: 1H-benzimidazole (XLogP3 = 1.34) [1] and 2-ethyl-1H-benzimidazole (XLogP3 = 2.1) [2]. This represents a lipophilicity increase of 2.26 log units over the parent heterocycle and 1.5 log units over the 2-ethyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 1H-Benzimidazole (XLogP3 = 1.34); 2-Ethyl-1H-benzimidazole (XLogP3 = 2.1) |
| Quantified Difference | Δ = +2.26 vs 1H-benzimidazole; Δ = +1.5 vs 2-ethyl-1H-benzimidazole |
| Conditions | PubChem computed descriptor (XLogP3-AA); standard computational method |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic clearance, and off-target binding risk, making the compound functionally distinct from its more polar analogs in cellular and in vivo assays.
- [1] PubChem. Compound Summary for CID 962413: 2-Ethyl-1-(2-methylprop-2-enyl)benzimidazole. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/962413 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for CID 591087: 2-Ethyl-1H-benzimidazole. XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/591087 (accessed May 2026). View Source
